molecular formula C9H10Br2O3 B14538311 6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one CAS No. 62378-75-0

6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one

Cat. No.: B14538311
CAS No.: 62378-75-0
M. Wt: 325.98 g/mol
InChI Key: ILKLGJZTSXXYJG-UHFFFAOYSA-N
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Description

6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one is an organic compound with the molecular formula C8H8Br2O3 It is a derivative of pyranone, featuring a dibromopropyl group and a methoxy group

Preparation Methods

The synthesis of 6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one typically involves the bromination of a precursor compound. One common method is the addition of bromine to an allyl compound under controlled conditions. The reaction is carried out in an organic solvent such as chloroform, with bromine being added dropwise to the solution . The reaction mixture is then stirred at room temperature for several hours to ensure complete bromination . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for dehydrobromination, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Similar compounds to 6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one include other dibromopropyl derivatives and methoxy-substituted pyranones. For example:

The uniqueness of this compound lies in its specific combination of functional groups and the pyranone ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

62378-75-0

Molecular Formula

C9H10Br2O3

Molecular Weight

325.98 g/mol

IUPAC Name

6-(1,2-dibromopropyl)-4-methoxypyran-2-one

InChI

InChI=1S/C9H10Br2O3/c1-5(10)9(11)7-3-6(13-2)4-8(12)14-7/h3-5,9H,1-2H3

InChI Key

ILKLGJZTSXXYJG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC(=O)O1)OC)Br)Br

Origin of Product

United States

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